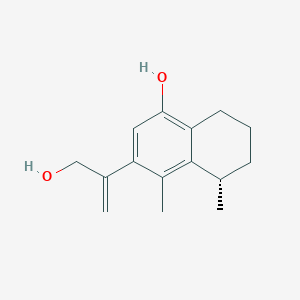
Jasminoid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Jasminoid A is a compound found in Gardenia jasminoides, a large evergreen shrub with thick, lustrous, lance-shaped, dark green leaves and extremely fragrant, white flowers . The plant is native to southern China and Japan .
Synthesis Analysis
The biosynthesis of Jasminoid A involves iridoid synthases. Three iridoid synthases (GjISY, GjISY2, and GjISY4) from Gardenia jasminoides have been identified and functionally characterized . These enzymes reduce 8-oxogeranial to nepetalactol and its open forms (iridodials) as the products .Chemical Reactions Analysis
The chemical reactions involved in the biosynthesis of Jasminoid A include the reduction of 8-oxogeranial to nepetalactol and its open forms (iridodials) by the iridoid synthases . The expression levels of these enzymes in the flowers and fruits of Gardenia jasminoides are significant .Wissenschaftliche Forschungsanwendungen
Ethnopharmacology and Industrial Applications : Gardenia jasminoides has a long history in traditional Chinese medicine, used for treating various diseases. It's known for its bioactive ingredients like iridoid glycosides and yellow pigment, which have shown benefits for the nervous, cardiovascular, and digestive systems. Additionally, it has hepatoprotective, antidepressant, and anti-inflammatory properties. Beyond medicinal uses, it's also applied in food, textile, and chemical industries due to its natural colorant properties (Chen et al., 2020).
Crocin Biosynthesis : A study on the transcriptome analysis of Gardenia jasminoides leaves and fruits identified key genes involved in crocin production, an important compound for its activity against cancers, depression, and cardiovascular diseases (Ji et al., 2017).
Bioactivity : Gardenia jasminoides has multiple biological activities, such as antioxidant properties, hypoglycemic effects, anti-inflammatory, antidepression activity, and improved sleep quality. The review summarizes its phytochemistry, focusing on major phytochemicals genipin and crocin (Xiao et al., 2016).
Metabolomics in Type 2 Diabetes Treatment : A study on Gardenia jasminoides indicated its positive effects in treating type 2 diabetes mellitus. The research revealed significant regulation in phenylalanine and tryptophan metabolism and secondary bile acid biosynthesis pathways (Zhou et al., 2018).
Antioxidant Activity : The antioxidant potential of Gardenia jasminoides leaves extract was evaluated through various assays, indicating strong radical scavenging activities and presence of significant phenolic content (Uddin et al., 2014).
Iridoid and Crocin Metabolic Flux : Analysis of Gardenia jasminoides revealed significant differences in the accumulation of metabolites in fruits of different colors and parts. The study provided insights into the biosynthesis of geniposide and crocin, two active components of the plant (Pan et al., 2021).
Zukünftige Richtungen
The future directions for Jasminoid A research could involve further exploration of its biosynthesis, its potential medicinal properties, and its role in the health-promoting effects of Gardenia jasminoides . Additionally, the development of an integrated and efficient analytical strategy for comprehensive profiling of phytochemicals in Gardenia jasminoides could be beneficial .
Eigenschaften
IUPAC Name |
(5S)-3-(3-hydroxyprop-1-en-2-yl)-4,5-dimethyl-5,6,7,8-tetrahydronaphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-6-12-14(17)7-13(10(2)8-16)11(3)15(9)12/h7,9,16-17H,2,4-6,8H2,1,3H3/t9-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBQXGRZSKOUQU-VIFPVBQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC2=C(C=C(C(=C12)C)C(=C)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Jasminoid A | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

